Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate
Description
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate is a naphthalene-derived aromatic ester featuring a hydroxyl (-OH) group at position 3, a nitro (-NO₂) group at position 4, and an ethyl ester (-COOEt) moiety at position 2. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (hydroxy) substituents, which confer unique chemical reactivity and physicochemical properties. The nitro group enhances electrophilic substitution resistance while increasing the acidity of the adjacent hydroxyl group (pKa ~8–10 estimated for similar nitro-phenolic systems).
Synthetic routes for analogous naphthalene carboxylates often involve condensation or cyclization reactions. For example, ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates are synthesized via base-catalyzed reactions between ethyl acetoacetate and α,β-unsaturated ketones in ethanol under reflux . While direct evidence for the synthesis of this compound is absent in the provided materials, its preparation likely follows similar methodologies, with nitration and hydroxylation steps introduced post-esterification.
Properties
CAS No. |
91901-71-2 |
|---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11NO5/c1-2-19-13(16)10-7-8-5-3-4-6-9(8)11(12(10)15)14(17)18/h3-7,15H,2H2,1H3 |
InChI Key |
CNIAAYLKBIGAOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Nitration with Nitrating Agents
The most straightforward approach involves nitrating ethyl 3-hydroxynaphthalene-2-carboxylate using mixed acids. Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 ratio at 0–5°C selectively introduce a nitro group at the 4-position of the naphthalene ring. The ester and hydroxyl groups act as ortho/para directors, favoring nitration at the 4-position due to steric and electronic effects.
Procedure :
-
Dissolve ethyl 3-hydroxynaphthalene-2-carboxylate (10 g, 0.04 mol) in H₂SO₄ (50 mL).
-
Add HNO₃ (5 mL) dropwise at 0°C over 1 hour.
-
Stir for 4 hours, pour into ice water, and extract with ethyl acetate.
-
Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to yield the product (65–70%).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Yield | 65–70% |
| Purity (HPLC) | ≥95% |
Challenges include controlling exothermic reactions and minimizing di-nitration byproducts.
Sequential Hydroxylation and Nitration
Hydroxylation of Ethyl 4-Nitronaphthalene-2-Carboxylate
Alternative routes begin with nitration followed by hydroxylation. Ethyl 4-nitronaphthalene-2-carboxylate undergoes hydroxylation at the 3-position using hydrogen peroxide (H₂O₂) in alkaline conditions.
Procedure :
-
Dissolve ethyl 4-nitronaphthalene-2-carboxylate (10 g, 0.04 mol) in NaOH (2 M, 100 mL).
-
Add H₂O₂ (30%, 20 mL) and stir at 60°C for 6 hours.
-
Acidify with HCl, extract with dichloromethane, and evaporate to isolate the product (55–60%).
Reaction Conditions :
-
Base : NaOH (2 M)
-
Oxidizing Agent : H₂O₂ (30%)
-
Yield : 55–60%
Sulfonation-Nitration-Desulfonation Approach
Three-Step Regioselective Synthesis
This method ensures precise nitro group placement:
-
Sulfonation : Treat 3-hydroxynaphthalene-2-carboxylic acid with oleum (20% SO₃) at 110°C for 3 hours to introduce a sulfonic acid group at the 6-position.
-
Nitration : React the sulfonated intermediate with HNO₃ (90%) at 40°C, leveraging the sulfonic group’s meta-directing effect to nitrate the 4-position.
-
Desulfonation : Reflux with dilute H₂SO₄ (50%) to remove the sulfonic group, yielding 3-hydroxy-4-nitronaphthalene-2-carboxylic acid.
-
Esterification : Treat with ethanol and H₂SO₄ to form the ethyl ester (total yield: 60–87%).
Optimization Insights :
-
Catalyst : Cuprous iodide (2–5 mol%) enhances sulfonation regioselectivity.
-
Desulfonation Temperature : 130–140°C minimizes side reactions.
Metal-Catalyzed Nitration
Palladium-Mediated C–H Activation
Palladium catalysts enable direct nitration without pre-functionalization. A mixture of Pd(OAc)₂ (5 mol%), AgNO₃ (2 equiv.), and K₂S₂O₈ (oxidant) in trifluoroacetic acid (TFA) achieves 4-nitration selectively.
Procedure :
-
Combine ethyl 3-hydroxynaphthalene-2-carboxylate (1 mmol), Pd(OAc)₂ (0.05 mmol), AgNO₃ (2 mmol), and K₂S₂O₈ (3 mmol) in TFA (10 mL).
-
Heat at 80°C for 12 hours.
-
Extract with ethyl acetate and purify via chromatography (yield: 58–65%).
Advantages :
-
Avoids harsh acidic conditions.
-
Scalable for industrial applications.
Alternative Method: Formic Acid-Mediated Nitration
One-Pot Hydroxylamine Nitration
A patent describes nitration using hydroxylamine hydrochloride and sodium formate in refluxing formic acid:
-
Mix 3-hydroxy-4-nitrobenzaldehyde (1 mol), hydroxylamine hydrochloride (1.2 mol), and sodium formate (1.5 mol) in formic acid (98%).
-
Reflux at 105–110°C for 5 hours.
-
Esterify the resulting acid with ethanol/H₂SO₄ (yield: 75–80%).
Key Considerations :
-
Safety : Formic acid’s corrosivity necessitates specialized equipment.
-
Byproducts : Minimized via controlled stoichiometry.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Nitration | 65–70 | Moderate | High | High |
| Sequential Hydroxylation | 55–60 | High | Moderate | Moderate |
| Sulfonation-Nitration | 60–87 | Very High | Low | Low |
| Metal-Catalyzed | 58–65 | High | Moderate | High |
| Formic Acid-Mediated | 75–80 | Moderate | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Hydrolysis using aqueous sodium hydroxide or sulfuric acid.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-4-nitronaphthalene-2-carboxylate.
Reduction: Formation of ethyl 3-hydroxy-4-aminonaphthalene-2-carboxylate.
Substitution: Formation of 3-hydroxy-4-nitronaphthalene-2-carboxylic acid.
Scientific Research Applications
Chemistry
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate serves as a building block in organic synthesis. Its functional groups allow for diverse reactions, making it useful in the creation of more complex molecules. The compound's versatility is highlighted in synthetic pathways that include nitration and hydroxylation processes.
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacteria, including Gram-positive and Gram-negative strains. For instance, it has shown an IC50 value of 0.5 μg/mL against Staphylococcus aureus and 2 μg/mL against Escherichia coli.
- Antioxidant Activity : this compound activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1) .
Medicine
The compound is under study for its potential use in drug development:
- Anticancer Properties : In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways. For example, treatment led to significant cell death in human leukemic cells through caspase-3 activation.
- Enzyme Inhibition : It has shown inhibitory effects on enzymes involved in cancer progression, such as 17β-hydroxysteroid dehydrogenases (17β-HSD), with an inhibitory effect of 89% on 17β-HSD1 at a concentration of 1 μM .
Case Studies
Several studies have focused on the biological activities of this compound:
- Anticancer Study : A study demonstrated that this compound could significantly reduce cell viability in leukemia cells, suggesting its potential as a therapeutic agent .
- Antimicrobial Efficacy : Research highlighted its effectiveness against various bacterial strains, indicating its applicability in treating infections .
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent type, position, or backbone modifications. Key comparisons include:
Ethyl 4-Nitronaphthalene-2-Carboxylate
- Structural Difference : Lacks the hydroxyl group at position 3.
- Lower solubility in polar solvents due to absence of H-bonding -OH. Enhanced thermal stability (melting point ~145–147°C estimated) compared to the hydroxylated derivative.
- Applications : Primarily used as an intermediate in nitro-group reduction or amination reactions.
Ethyl 3-Hydroxynaphthalene-2-Carboxylate
- Structural Difference : Lacks the nitro group at position 4.
- Impact: Higher solubility in dimethyl sulfoxide (DMSO) due to unhindered H-bonding. Increased susceptibility to electrophilic aromatic substitution (e.g., sulfonation, nitration). Potential antioxidant activity, as seen in phenolic naphthalene derivatives from clove or ginger extracts .
Ethyl 2-Nitro-1-Naphthoate
- Structural Difference : Nitro and ester groups are transposed (nitro at position 2, ester at position 1).
- Impact :
- Steric hindrance near the ester group reduces hydrolysis rates.
- Altered electronic effects may shift UV-Vis absorption maxima compared to the target compound.
Crystallographic and Structural Insights
Substituent orientation and intramolecular H-bonding (between -OH and -NO₂) would influence puckering parameters if the naphthalene ring adopts non-planar conformations, as discussed in Cremer-Pople ring analysis .
Biological Activity
Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic potentials, and experimental findings.
Chemical Structure and Properties
This compound possesses a naphthalene backbone with hydroxyl and nitro substituents, which are known to influence its biological properties. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : this compound has been shown to upregulate the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. This mechanism involves the inhibition of the Keap1 protein, leading to increased expression of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1) .
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated an IC50 value of 0.5 μg/mL against Staphylococcus aureus and 2 μg/mL against Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Studies
Several studies have explored the biological activities of this compound:
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, treatment with this compound resulted in significant cell death in human leukemic cells through the activation of caspase-3 .
- Inhibition of Enzymatic Activity : The compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression, such as 17β-hydroxysteroid dehydrogenases (17β-HSD). It exhibited an inhibitory effect of 89% on 17β-HSD1 and 61% on 17β-HSD2 at a concentration of 1 μM, indicating potential applications in estrogen-dependent diseases like breast cancer .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What synthetic methodologies are most effective for preparing Ethyl 3-hydroxy-4-nitronaphthalene-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing equimolar amounts of ethyl chloroacetate and a hydroxyl-substituted nitronaphthalene precursor in dry acetonitrile with anhydrous potassium carbonate (K₂CO₃) under inert conditions can yield the target compound. Optimization includes monitoring reaction progress via TLC, adjusting reflux duration (e.g., 3–6 hours), and controlling temperature to minimize side products like hydrolyzed esters. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical . Solvent choice (e.g., acetonitrile vs. DMF) impacts reaction kinetics and yield due to polarity effects on intermediate stabilization .
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the molecular structure of this compound, and what software tools are recommended for data refinement?
SC-XRD requires high-quality crystals grown via slow evaporation from a solvent like ethanol or DCM. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELX programs (e.g., SHELXL) are standard for refining crystallographic data, enabling precise determination of bond lengths, angles, and torsion angles. For example, the nitro and carboxylate groups’ orientations can be validated against calculated electron density maps. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing diagrams . Validation tools like PLATON or CCDC’s Mercury ensure structural integrity by checking for missed symmetry or solvent-accessible voids .
Q. What purification strategies effectively isolate this compound from reaction mixtures containing nitroaromatic byproducts?
Gradient elution in flash chromatography (e.g., 10–40% ethyl acetate in hexane) separates the target ester from polar byproducts. Recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity by exploiting solubility differences. Analytical HPLC (C18 column, 70:30 methanol/water mobile phase) with UV detection at 254 nm confirms purity >98%. For persistent impurities, preparative TLC with silica gel GF₂₅₄ plates is a viable alternative .
Advanced Research Questions
Q. How do computational methods (DFT, MD simulations) predict the compound’s reactivity in nucleophilic substitution reactions, and what experimental data validate these models?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and activation energies for reactions at the nitro or carboxylate sites. For instance, Fukui indices identify electrophilic/nucleophilic hotspots, guiding synthetic modifications. Molecular dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) predict solvation effects on reaction pathways. Experimental validation involves comparing calculated vs. observed NMR chemical shifts (e.g., δ ~8.5 ppm for aromatic protons) and kinetic isotope effects .
Q. What spectroscopic techniques resolve contradictions in characterizing the tautomeric equilibrium of the hydroxyl and nitro groups in different solvents?
UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) identifies tautomeric shifts via λ_max changes (e.g., 320 nm → 350 nm). Variable-temperature ¹H NMR (300–400 K) in CDCl₃ or DMSO-d₆ quantifies keto-enol equilibrium constants by integrating proton signals near the hydroxyl group. IR spectroscopy (ATR mode, 4000–400 cm⁻¹) detects O–H stretching frequencies (e.g., 3300 cm⁻¹ for enol vs. 3500 cm⁻¹ for keto forms) .
Q. How does solvent choice (e.g., ethyl lactate vs. ethyl acetate) influence the compound’s stability and reactivity under reflux conditions?
Ethyl lactate, a green solvent with high polarity (δ = 9.6), stabilizes charged intermediates via hydrogen bonding, accelerating reactions but risking ester hydrolysis. Ethyl acetate (δ = 4.4), being less polar, favors slower, more controlled reactions. Pressure-volume-temperature (PVT) studies show ethyl lactate’s higher viscosity increases activation energy (Eₐ) by 5–10 kJ/mol compared to ethyl acetate, as quantified by Arrhenius plots of reaction rates .
Q. What crystallographic challenges arise in resolving polymorphism, and how are these addressed for this compound?
Polymorph screening via solvent-drop grinding identifies distinct crystal forms (e.g., monoclinic vs. orthorhombic). High-resolution powder XRD (Cu-Kα radiation, λ = 1.5418 Å) combined with Rietveld refinement distinguishes lattice parameters. SHELXD solves phase problems in twinned crystals, while Mercury’s Crystal Packing Analysis reveals hydrogen-bonding motifs (e.g., O–H···O nitro interactions) stabilizing specific polymorphs .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
